Hyaluronate Decasaccharide
Overview
Description
Hyaluronate Decasaccharide is a fragment of hyaluronic acid, a naturally occurring glycosaminoglycan found in the extracellular matrix of connective tissues in animals. It consists of ten repeating disaccharide units of d-glucuronic acid and N-acetyl-d-glucosamine. This compound is known for its significant biological activities, including its role in cell signaling, wound healing, and tissue regeneration .
Mechanism of Action
Target of Action
Hyaluronate Decasaccharide, a component of Hyaluronic Acid (HA), primarily targets the structural cells of the skin . HA is a naturally occurring glycosaminoglycan found in vertebrate connective, epithelial, and nervous tissues . It plays a crucial role in many vital organismal functions, such as cellular and tissue development, migration, and repair after injury or inflammation .
Mode of Action
This compound interacts with its targets by binding to the proteoglycan from bovine nasal septum cartilage . This interaction is highly specific and effective when the hyaluronate consists of at least five repeats .
Biochemical Pathways
The biosynthesis pathway of HA involves the conversion of glucose-6-phosphate to glucose-1-phosphate by α-phosphoglucomutase . The HA synthesis pathway can be divided into two sets. In the first set of reactions, glucose-6-phosphate is converted to glucose-1-phosphate . Many functions of HA are mediated by specific receptors at the cellular level .
Pharmacokinetics
The pharmacokinetics of this compound involves its degradation, absorption, and release profile of the drug . The inclusion of physiologically active molecules into a naturally occurring polymer matrix can improve these properties, thus boosting the therapeutic impact and potentially even reducing the frequency of administration .
Result of Action
The result of the action of this compound is a series of mechanisms that lead to angiogenic activities . These include the stimulation of endothelial cell proliferation and migration, the expression of inflammatory cytokines, and the production of different types of collagen . These activities give low MM HA the ability to stimulate wound healing and tissue repair .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, high pH and temperature can degrade HA, affecting its molecular mass and structure . This degradation can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Hyaluronate Decasaccharide interacts with several enzymes, proteins, and other biomolecules. It is synthesized in the cytoplasm by hyaluronan synthases complex and undergoes regulated degradation by a group of enzymes called hyaluronidases . The polymer’s concentration and size can be modified to exert several important functions in tissues .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been found to promote the proliferation of human dermal fibroblasts and enhance the secretion and deposition of extracellular matrix . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with specific receptors at the cellular level, influencing the function of these cells . It also plays a role in enzyme inhibition or activation and induces changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to remain stable in vivo for at least three months . Its degradation and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to exert multiple effects on the metabolism as well as on the structural cells of the skin
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The concentration and size of this polymer in tissues are carefully controlled by different mechanisms, including covalent modification of the synthetic enzymes and epigenetic control of their gene expression .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Part of the polymer could also be removed from tissues by the lymphatic system, which transports this compound to the liver for final degradation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It is predominantly localized in the cytoplasm, but occasional plasma membrane localization has been observed
Preparation Methods
Synthetic Routes and Reaction Conditions: Hyaluronate Decasaccharide can be synthesized through enzymatic digestion of high molecular weight hyaluronic acid using hyaluronidase. The resulting fragments are then separated and purified using size exclusion chromatography and anion-exchange chromatography . The reaction conditions typically involve maintaining a pH of around 5.0 to 6.0 and a temperature of 37°C to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound involves microbial fermentation using genetically engineered bacteria such as Streptococcus zooepidemicus. The fermentation process is followed by enzymatic digestion and purification steps to obtain the desired oligosaccharide length .
Chemical Reactions Analysis
Types of Reactions: Hyaluronate Decasaccharide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like periodate, which cleaves the vicinal diols in the glucuronic acid units.
Reduction: Sodium borohydride can be used to reduce the aldehyde groups formed during oxidation back to alcohols.
Substitution: Functional groups can be introduced into the molecule through substitution reactions, such as esterification or amidation.
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Various reagents like acyl chlorides or amines in the presence of catalysts like pyridine or triethylamine.
Major Products:
Oxidation: Aldehyde derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Hyaluronate Decasaccharide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of hyaluronic acid derivatives.
Biology: Investigated for its role in cell signaling pathways and its interaction with cell surface receptors.
Medicine: Explored for its potential in wound healing, tissue regeneration, and as a carrier for drug delivery systems.
Industry: Utilized in the formulation of cosmetics and skincare products due to its hydrating and anti-aging properties
Comparison with Similar Compounds
Chondroitin Sulfate: Another glycosaminoglycan found in connective tissues, but it is sulfated and has different biological functions.
Dermatan Sulfate: Similar to chondroitin sulfate but with different sulfation patterns and biological roles.
Heparan Sulfate: A highly sulfated glycosaminoglycan involved in various biological processes, including anticoagulation and cell signaling
Uniqueness: Hyaluronate Decasaccharide is unique due to its specific structure and the absence of sulfation, which allows it to interact differently with cell surface receptors and enzymes compared to other glycosaminoglycans. Its ability to modulate cell behavior and promote tissue regeneration makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H107N5O56/c1-12(82)71-17(6-76)43(27(88)18(87)7-77)118-67-39(100)34(95)48(53(128-67)58(106)107)123-63-24(73-14(3)84)45(29(90)20(9-79)115-63)120-69-41(102)36(97)50(55(130-69)60(110)111)125-65-26(75-16(5)86)47(31(92)22(11-81)117-65)122-70-42(103)37(98)51(56(131-70)61(112)113)126-64-25(74-15(4)85)46(30(91)21(10-80)116-64)121-68-40(101)35(96)49(54(129-68)59(108)109)124-62-23(72-13(2)83)44(28(89)19(8-78)114-62)119-66-38(99)32(93)33(94)52(127-66)57(104)105/h6,17-56,62-70,77-81,87-103H,7-11H2,1-5H3,(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,104,105)(H,106,107)(H,108,109)(H,110,111)(H,112,113)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,62-,63-,64-,65-,66+,67+,68+,69+,70+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGYLKSHPJKCDO-OOUJDVOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC9C(C(C(C(O9)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@H]5O)CO)O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]6C(=O)O)O[C@@H]7[C@H]([C@@H](O[C@@H]([C@H]7O)CO)O[C@H]8[C@@H]([C@H]([C@@H](O[C@@H]8C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H107N5O56 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1914.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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